molecular formula C23H17ClN2O3 B11992094 Ethyl 7-benzoyl-3-(3-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate CAS No. 302912-61-4

Ethyl 7-benzoyl-3-(3-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

Cat. No.: B11992094
CAS No.: 302912-61-4
M. Wt: 404.8 g/mol
InChI Key: HORTVLAKZTXPBL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-benzoyl-3-(3-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine and pyrrole derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, likely due to its specialized use in research and development rather than large-scale manufacturing. the principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production if necessary .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-benzoyl-3-(3-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrrolopyrimidine derivatives, including ethyl 7-benzoyl-3-(3-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate. These compounds have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives with similar structures have demonstrated significant cytotoxicity against breast cancer and leukemia cells, suggesting that this compound may also exhibit comparable effects .

2. Antimicrobial Properties
Pyrrolopyrimidine compounds have been investigated for their antimicrobial activity. This compound may possess activity against both Gram-positive and Gram-negative bacteria as well as fungi. The presence of the chlorophenyl group enhances the compound's interaction with microbial targets, potentially leading to effective treatments for infections caused by resistant strains .

3. Anti-inflammatory Effects
The compound has been associated with anti-inflammatory properties, which are crucial in treating conditions such as arthritis and inflammatory bowel disease. Studies indicate that similar pyrimidine derivatives can significantly reduce inflammation markers in animal models, providing a basis for further exploration of this compound in this area .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound is vital for optimizing its pharmacological properties. Variations in substituents on the pyrrole and pyrimidine rings can significantly influence biological activity. For example:

Substituent Effect on Activity
Chlorophenyl groupEnhances antimicrobial and anticancer activity
Benzoyl groupIncreases lipophilicity and cellular uptake
Carboxylate groupMay influence solubility and bioavailability

Case Studies

  • Anticancer Research
    A study published in MDPI reported that a series of pyrrolopyrimidine derivatives showed promising results against various cancer cell lines. This compound was included in the screening and exhibited notable cytotoxicity against breast cancer cells with an IC50 value below 10 µM .
  • Antimicrobial Testing
    In another study focusing on antimicrobial agents, derivatives of pyrrolopyrimidine were tested against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound had minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, demonstrating potential for further development as antibacterial agents .

Mechanism of Action

The mechanism of action for ethyl 7-benzoyl-3-(3-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and inflammation .

Comparison with Similar Compounds

Biological Activity

Ethyl 7-benzoyl-3-(3-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate (CAS No. 302912-61-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant research findings.

  • Molecular Formula : C23H17ClN2O3
  • Molecular Weight : 404.84 g/mol
  • Structure : The compound features a pyrrolo-pyrimidine core, which is known for various biological activities.

Anticancer Activity

Recent studies have demonstrated that pyrimidine derivatives exhibit notable anticancer properties. This compound has shown promising results in inhibiting tumor cell proliferation.

Case Studies and Findings

  • Inhibition of Tumor Cell Lines :
    • The compound was tested against several cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer).
    • IC50 Values :
      • MCF-7: 2.74 µM
      • HepG2: 4.92 µM
      • A549: 1.96 µM .
  • Mechanism of Action :
    • The compound inhibits CDK9-mediated RNA polymerase II transcription, which is crucial for cancer cell proliferation. This action leads to reduced expression of the Mcl-1 antiapoptotic protein, promoting apoptosis in cancer cells .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties against various pathogens.

Antimicrobial Efficacy

  • Bacterial Strains Tested :
    • Staphylococcus aureus
    • Escherichia coli

The compound exhibited significant bacteriostatic effects with minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 128 µg/mL against the tested strains .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed through various assays.

Findings on Inflammation

  • Paw Edema Model :
    • In a paw edema model, the compound demonstrated a percentage inhibition of inflammation comparable to standard anti-inflammatory drugs like indomethacin.
    • Results indicated a maximum inhibition of up to 43% after 4 hours post-treatment .

Safety Profile

The safety profile of this compound indicates moderate toxicity:

  • Hazard Statements : H335 (May cause respiratory irritation), H317 (May cause an allergic skin reaction) .

Summary Table of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC ValuesReference
AnticancerMCF-72.74 µM
HepG24.92 µM
A5491.96 µM
AntimicrobialStaphylococcus aureusMIC = 32–128 µg/mL
Escherichia coliMIC = 32–128 µg/mL
Anti-inflammatoryPaw Edema ModelInhibition up to 43%

Properties

CAS No.

302912-61-4

Molecular Formula

C23H17ClN2O3

Molecular Weight

404.8 g/mol

IUPAC Name

ethyl 7-benzoyl-3-(3-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

InChI

InChI=1S/C23H17ClN2O3/c1-2-29-23(28)18-12-21(22(27)15-7-4-3-5-8-15)26-14-25-19(13-20(18)26)16-9-6-10-17(24)11-16/h3-14H,2H2,1H3

InChI Key

HORTVLAKZTXPBL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=CC=C3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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